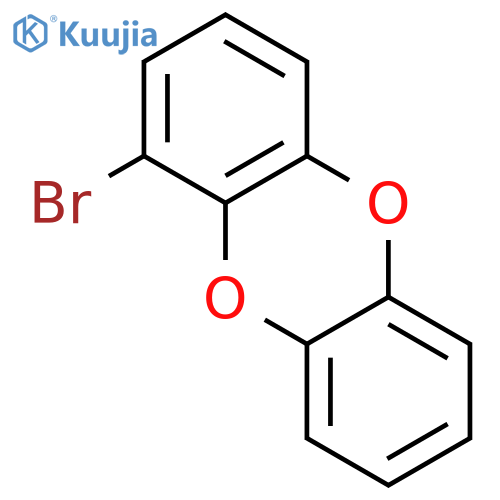

Cas no 105908-71-2 (1-Bromodibenzo-p-dioxin)

1-Bromodibenzo-p-dioxin 化学的及び物理的性質

名前と識別子

-

- Dibenzo[b,e][1,4]dioxin,1-bromo-

- MONOBROMODIBENZO-PARA-DIOXIN

- 1-BROMODIBENZO-PARA-DIOXIN

- 1-bromodibenzo-p-dioxin

- 1-monobromodibenzo-p-dioxin

- 1-BroMo-dibenzo[1,4]dioxine

- 1-Bromodibenzo[b,e][1,4]dioxin

- 1-MONOBROMODIBENZO-PARA-DIOXIN

- AMY18814

- Dibenzo[b,e][1,4]dioxin,2-bromo-

- monobromo-dibenzo-p-dioxin

- 103456-34-4

- SCHEMBL4592669

- HEAUGIUDKRRLPJ-UHFFFAOYSA-N

- MONOBROMODIBENZOFURAN

- 1-Bromodibenzo[b,e][1,4]dioxine

- 1-bromo-dibenzo-dioxin

- DTXSID80872101

- 105908-71-2

- 1-Bromooxanthrene

- 1-Bromodibenzo-p-dioxin

-

- インチ: InChI=1S/C12H7BrO2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H

- InChIKey: HEAUGIUDKRRLPJ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2OC3=CC=CC=C3OC1=2

計算された属性

- せいみつぶんしりょう: 261.96300

- どういたいしつりょう: 261.962942

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 18.5

じっけんとくせい

- 密度みつど: 1.6

- ふってん: 331.5°Cat760mmHg

- フラッシュポイント: 153.9°C

- PSA: 18.46000

- LogP: 4.34710

1-Bromodibenzo-p-dioxin セキュリティ情報

1-Bromodibenzo-p-dioxin 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Bromodibenzo-p-dioxin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B699420-1mg |

1-Bromodibenzo-p-dioxin |

105908-71-2 | 1mg |

$ 190.00 | 2023-04-18 | ||

| TRC | B699420-10mg |

1-Bromodibenzo-p-dioxin |

105908-71-2 | 10mg |

$ 1499.00 | 2023-04-18 |

1-Bromodibenzo-p-dioxin 関連文献

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588

-

5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

1-Bromodibenzo-p-dioxinに関する追加情報

Recent Advances in the Study of 1-Bromodibenzo-p-dioxin (105908-71-2): Implications for Chemical and Biomedical Research

1-Bromodibenzo-p-dioxin (CAS: 105908-71-2) is a halogenated dibenzo-p-dioxin derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in biomedical research. This compound, characterized by the presence of a bromine atom on the dibenzo-p-dioxin scaffold, exhibits distinct reactivity and biological activity compared to its non-halogenated counterparts. Recent studies have explored its role as a synthetic intermediate, environmental contaminant, and potential therapeutic agent, making it a subject of multidisciplinary interest.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic utility of 1-Bromodibenzo-p-dioxin as a key intermediate in the preparation of novel dioxin-based pharmaceuticals. The researchers demonstrated that the bromine moiety at the 1-position facilitates selective cross-coupling reactions, enabling the efficient synthesis of structurally diverse dioxin derivatives. This finding has important implications for the development of new drug candidates targeting aryl hydrocarbon receptor (AhR)-mediated pathways, which are implicated in various physiological and pathological processes.

Environmental research has also focused on 1-Bromodibenzo-p-dioxin due to its potential persistence and toxicity. A 2022 study in Environmental Science & Technology reported on the compound's environmental fate and degradation pathways. The study found that 1-Bromodibenzo-p-dioxin exhibits greater resistance to microbial degradation compared to non-halogenated dioxins, raising concerns about its potential bioaccumulation. Advanced oxidation processes were identified as effective methods for its remediation, with hydroxyl radical-based treatments showing particular promise.

From a toxicological perspective, recent in vitro studies have shed light on the compound's interaction with cellular targets. Research published in Chemical Research in Toxicology (2023) demonstrated that 1-Bromodibenzo-p-dioxin exhibits a unique binding profile to the AhR, distinct from that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This differential activation pattern suggests potential for developing selective AhR modulators with reduced toxicity profiles. The study employed molecular docking simulations complemented by reporter gene assays to characterize these interactions at the molecular level.

Analytical chemistry advancements have also contributed to our understanding of this compound. A 2023 publication in Analytical Chemistry described a novel LC-MS/MS method for the sensitive detection of 1-Bromodibenzo-p-dioxin in complex matrices, achieving detection limits of 0.1 pg/mL. This methodological breakthrough enables more accurate environmental monitoring and pharmacokinetic studies, addressing previous limitations in trace analysis of brominated dioxins.

Looking forward, the unique properties of 1-Bromodibenzo-p-dioxin (105908-71-2) position it as a valuable tool compound for both chemical synthesis and biomedical research. Ongoing studies are exploring its potential as a scaffold for developing selective kinase inhibitors and as a molecular probe for studying dioxin-responsive elements in gene regulation. However, researchers emphasize the need for comprehensive toxicological assessments to fully understand its risk-benefit profile in potential applications.

105908-71-2 (1-Bromodibenzo-p-dioxin) 関連製品

- 2137970-41-1(4-{4H,5H,6H,7H-furo2,3-cpyridin-7-yl}-1,3-dimethyl-1H-pyrazole)

- 1785336-14-2(7-fluoro-3,3-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one)

- 219313-75-4(Ethyl 2-(4-(bis(2-hydroxyethyl)-amino)phenyl)acetate)

- 142165-63-7(1-(benzyloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid)

- 1180016-06-1(1-4-(difluoromethoxy)-2-fluorophenylethan-1-one)

- 2097895-54-8(2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one)

- 249291-09-6(2-(3-Chlorophenyl)phenol)

- 2137578-46-0([1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate)

- 1849945-87-4(4-(cyclohex-1-en-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid)

- 2138389-88-3(1-(3,3-dimethylbutoxy)methyl-3-methyl-1H-pyrazol-4-amine)